5-phenethyl-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one
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Overview
Description
5-phenethyl-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one is a heterocyclic compound that features a thiazole ring fused to a pyridazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-phenethyl-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one typically involves the reaction of appropriate thiazole and pyridazine precursors under specific conditions. One common method involves the cyclization of a thiazole derivative with a pyridazine derivative in the presence of a base such as triethylamine in an ethanol solvent . The reaction conditions often require heating to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
5-phenethyl-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the phenyl or pyrrolidinyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry: This compound is being explored for its potential as an anticancer agent. It has shown activity against certain cancer cell lines, making it a candidate for further drug development.
Biological Studies: Its unique structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and receptor binding.
Industrial Applications: The compound’s stability and reactivity make it suitable for use in the synthesis of other complex molecules, which can be applied in material science and chemical manufacturing.
Mechanism of Action
The mechanism of action of 5-phenethyl-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one involves its interaction with specific molecular targets. For instance, in anticancer applications, it may inhibit key enzymes involved in cell proliferation or induce apoptosis in cancer cells . The exact pathways and molecular targets can vary depending on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds such as thiazole and pyranothiazole derivatives share structural similarities and have been studied for their medicinal properties.
Pyridazine Derivatives: Pyridazine-based compounds are known for their biological activities, including anticancer and antimicrobial effects.
Uniqueness
What sets 5-phenethyl-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one apart is its unique combination of a thiazole and pyridazine ring system, which imparts distinct chemical and biological properties. This fusion enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
7-phenyl-5-(2-phenylethyl)-2-pyrrolidin-1-yl-[1,3]thiazolo[4,5-d]pyridazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4OS/c28-22-20-21(29-23(24-20)26-14-7-8-15-26)19(18-11-5-2-6-12-18)25-27(22)16-13-17-9-3-1-4-10-17/h1-6,9-12H,7-8,13-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBBNHCYGGMANCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC3=C(S2)C(=NN(C3=O)CCC4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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